molecular formula C10H18O3 B1285258 Ethyl 6-methyl-3-oxoheptanoate CAS No. 57689-16-4

Ethyl 6-methyl-3-oxoheptanoate

Cat. No. B1285258
CAS RN: 57689-16-4
M. Wt: 186.25 g/mol
InChI Key: LLAQANOMMFENEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the regioselective chlorination of a methyl group in a complex ethyl ester is achieved using sulfuryl chloride in methylene chloride, as described in the synthesis of key compounds in biotin synthesis . Another paper discusses the reaction of ethyl esters with S-methylisothiosemicarbazide to form triazine derivatives . Additionally, a three-component condensation process is used to synthesize a tetracyano ethyl ester compound . These methods could potentially be adapted for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 6-methyl-3-oxoheptanoate has been determined using techniques such as X-ray diffraction. For example, the structure of a phenylhydrazono methylhydrazone-butanoate was elucidated, revealing a monoclinic P21 space group with specific cell parameters . This indicates that detailed structural analysis is crucial for understanding the properties of such compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl esters. The reaction of ethyl esters with potassium persulfate leads to the formation of hydroxyheptanoate, which can be further oxidized to oxoheptanoate . Another study reports the synthesis of phthalocyanine derivatives from ethyl esters, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 6-methyl-3-oxoheptanoate are not directly discussed, the properties of similar compounds can be inferred. For example, the photophysical and photochemical properties of substituted phthalocyanine derivatives were investigated, including fluorescence quantum yields and singlet oxygen generation . These properties are important for applications in materials science and photodynamic therapy. The papers also highlight the importance of protecting groups and the influence of different substituents on the properties of the esters .

Scientific Research Applications

Synthesis Processes

Ethyl 6-methyl-3-oxoheptanoate is used in various synthesis processes. For instance, Ballini et al. (1991) described a method for converting cycloheptanone into ethyl or methyl 7-oxoheptanoate using potassium persulfate and subsequent oxidation with PCC (Ballini, Marcantoni, & Petrini, 1991). Similarly, Takeda et al. (1977) used ethyl 2-acetoxy-3-oxoheptanoate, a related compound, in the synthesis of diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, which is a precursor to pestalotin (Takeda, Amano, & Tsuboi, 1977).

Precursor Applications

Ethyl 5-oxoheptanoate, a closely related compound, is utilized as a precursor in alternate synthesis procedures, such as the preparation of 2-methyl-1,3-cyclohexanedione, as outlined by Chattopadhyay et al. (1979) (Chattopadhyay, Banerjee, & Sarma, 1979).

Catalytic Reactions

In the realm of catalytic reactions, Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, which is structurally similar to ethyl 6-methyl-3-oxoheptanoate, undergoes a phosphine-catalyzed annulation to form tetrahydropyridine derivatives (Zhu, Lan, & Kwon, 2003).

Photochemical Reactions

In photochemical reactions, Tokuda et al. (1978) explored the reactions of compounds like ethyl 2-oxo-1-cyclohexanecarboxylate, which are similar in structure to ethyl 6-methyl-3-oxoheptanoate, to form various ω-substituted esters (Tokuda, Watanabe, & Itoh, 1978).

Safety And Hazards

The safety information for Ethyl 6-methyl-3-oxoheptanoate indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 6-methyl-3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQANOMMFENEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577659
Record name Ethyl 6-methyl-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-3-oxoheptanoate

CAS RN

57689-16-4
Record name Ethyl 6-methyl-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-methyl-3-oxoheptanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diazo-acetic acid ethyl ester (555 mg, 4.86 mmol) in dichloromethane (8 mL) was treated with tin (II) chloride (88 mg, 0.463 mmol) and stirred vigorously at 25° C. A solution of 4-methyl-pentanal (464 mg, 4.63 mmol) in dichloromethane (2 mL) was added to the mixture dropwise over 10 min resulting in gas evolution. After the nitrogen evolution ceased (approximately 1 h), the reaction was extracted with brine and diethyl ether (2×80 mL). The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash column chromatography (ISCO RediSep column, 0 to 7% ethyl acetate in hexanes) to afford the desired product, 6-methyl-3-oxo-heptanoic acid ethyl ester (478 mg, 55%), as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ: 0.89 (6H, d, J=6.3 Hz), 1.26-1.29 (4H, m), 1.48-1.57 (2H, m), 2.53 (2H, t, J=7.4 Hz), 3.42 (2H, s), 4.18 (2H, quartet, J=7.6 Hz).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
464 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
… Ethyl 6-methyl-3-oxoheptanoate (61 mg, 0.33 mmol) was added to a suspension of 5-amino-3-((4-chlorobenzyl)amino)-1H-pyrazole-4-carbonitrile 18a (60 mg, 0.24 mmol) in acetic acid …
Number of citations: 35 pubs.acs.org
E Lager, J Nilsson, EØ Nielsen, M Nielsen… - Bioorganic & medicinal …, 2008 - Elsevier
The finding that alkyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and N-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxamide derivatives may be high-affinity ligands at the benzodiazepine …
Number of citations: 26 www.sciencedirect.com
S Kumar, AA Sawant, RP Chikhale… - The Journal of …, 2016 - ACS Publications
… Reaction of benzonitrile (1.0 g, 9.697 mmol) with ethyl 6-methyl-3-oxoheptanoate (1.8 g, 9.670 mmol) using stannic chloride (1.2 mL, 10.226 mmol) as described in method A afforded …
Number of citations: 20 pubs.acs.org

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